1H-cyclopenta[d]pyrimidine
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Overview
Description
1H-Cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[d]pyrimidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines can yield benzo[d]imidazole pyrrolo[1,2-a]pyrazine hybrids . Another method involves the bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione followed by substitution reactions with various nucleophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Bromination followed by nucleophilic substitution to introduce different functional groups.
Cyclization Reactions: Formation of fused ring systems through cyclization of appropriate precursors.
Common Reagents and Conditions:
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Scientific Research Applications
1H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit key enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Cyclopenta[d]thieno[2,3-b]pyridine: Exhibits antimicrobial and insecticidal activities.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
270-95-1 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
1H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-5H,(H,8,9) |
InChI Key |
LTFBFZBWUKWXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CNC2=C1 |
Origin of Product |
United States |
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